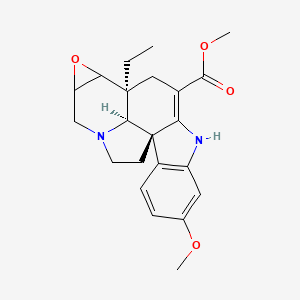
Lochnerinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lochnerinine is a member of carbazoles.
Applications De Recherche Scientifique
Anticancer Activity
Lochnerinine has shown promising results in preclinical studies as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and activation of apoptotic signaling pathways. For instance, one study demonstrated that this compound derivatives exhibited significant inhibitory effects on several cancer cell lines, including those resistant to conventional therapies .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.0 | Apoptosis induction |
| MDA-MB-231 (Breast) | 2.7 | Cell cycle arrest |
| HCT-116 (Colon) | 3.9 | Mitochondrial pathway |
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents . The structure-activity relationship analysis suggests that modifications to the this compound scaffold could enhance its antimicrobial potency.
Pharmacological Insights
This compound's pharmacological profile includes anti-inflammatory and antioxidant properties. These effects are particularly relevant in treating conditions characterized by oxidative stress and inflammation, such as cardiovascular diseases and neurodegenerative disorders . The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent in these areas.
Biochemical Research Applications
The biosynthetic pathways leading to this compound production have been explored to engineer microbial systems for the sustainable production of this compound. By utilizing genetically modified yeast strains that express the necessary enzymes, researchers have successfully reconstituted the biosynthetic pathway of this compound, paving the way for large-scale production and further investigation into its derivatives .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on human breast cancer cell lines, demonstrating a significant reduction in cell viability at low concentrations. The research highlighted the compound's potential as a lead structure for developing novel anticancer drugs.
- Antimicrobial Activity : In vitro tests showed that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant bacterial infections.
Propriétés
Formule moléculaire |
C22H26N2O4 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
methyl (1R,12S,20R)-12-ethyl-5-methoxy-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2(7),3,5,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-21-10-13(19(25)27-3)17-22(14-6-5-12(26-2)9-15(14)23-17)7-8-24(20(21)22)11-16-18(21)28-16/h5-6,9,16,18,20,23H,4,7-8,10-11H2,1-3H3/t16?,18?,20-,21+,22-/m0/s1 |
Clé InChI |
YKTXUUJZENEUGL-MKHRZCKRSA-N |
SMILES |
CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=C(N3)C=C(C=C6)OC)C(=O)OC |
SMILES isomérique |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC5C2O5)C6=C(N3)C=C(C=C6)OC)C(=O)OC |
SMILES canonique |
CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=C(N3)C=C(C=C6)OC)C(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















